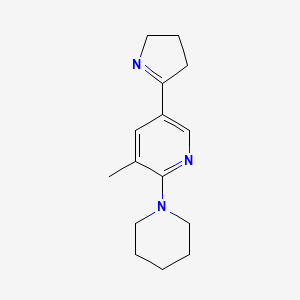
N'-(6-phenylhexyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-phenylhexyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a phenyl group attached to a hexyl chain, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-phenylhexyl)ethane-1,2-diamine typically involves the reaction of 6-phenylhexylamine with ethane-1,2-diamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-(6-phenylhexyl)ethane-1,2-diamine may involve more efficient and cost-effective methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N’-(6-phenylhexyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-(6-phenylhexyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Studied for its potential therapeutic effects, including its role as an antileishmanial agent.
Industry: Utilized in the production of polymers and as a corrosion inhibitor in paints and coatings.
Mechanism of Action
The mechanism of action of N’-(6-phenylhexyl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antileishmanial activity is attributed to its ability to disrupt the cellular processes of the Leishmania parasite.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with a similar ethane-1,2-diamine structure but without the phenylhexyl group.
1,2-Diaminopropane: Another diamine with a similar structure but with a propyl chain instead of a hexyl chain.
1,3-Diaminopropane: Similar to 1,2-diaminopropane but with the amino groups positioned differently.
Uniqueness
N’-(6-phenylhexyl)ethane-1,2-diamine is unique due to the presence of the phenylhexyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H24N2 |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
N'-(6-phenylhexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c15-11-13-16-12-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,16H,1-2,4,7-8,11-13,15H2 |
InChI Key |
HPXLFTILLIBYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B11819811.png)
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate](/img/structure/B11819813.png)



![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)
![N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine](/img/structure/B11819827.png)


